molecular formula C8H10ClF2N B1431417 N-(2,2-difluoroethyl)aniline hydrochloride CAS No. 1384427-28-4

N-(2,2-difluoroethyl)aniline hydrochloride

Cat. No.: B1431417
CAS No.: 1384427-28-4
M. Wt: 193.62 g/mol
InChI Key: FPGZGLMPNJCFKS-UHFFFAOYSA-N
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Description

N-(2,2-difluoroethyl)aniline hydrochloride is a chemical compound with the molecular formula C8H10ClF2N. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 2,2-difluoroethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-difluoroethyl)aniline hydrochloride typically involves the reaction of aniline with 2,2-difluoroethyl chloride in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluoroethyl)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitrosoaniline, nitroaniline, and various substituted aniline derivatives .

Scientific Research Applications

N-(2,2-difluoroethyl)aniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2,2-difluoroethyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-difluoroethyl)acetamide hydrochloride
  • N-(2,2-difluoroethyl)benzamide hydrochloride
  • N-(2,2-difluoroethyl)phenylacetamide hydrochloride

Uniqueness

N-(2,2-difluoroethyl)aniline hydrochloride is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

N-(2,2-difluoroethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c9-8(10)6-11-7-4-2-1-3-5-7;/h1-5,8,11H,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGZGLMPNJCFKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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